tert-butyl 4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate
Description
This compound features a piperazine-1-carboxylate core protected by a tert-butyl group at the 1-position. The pyrimidine ring at the 4-position of piperazine is substituted with a tert-butyl group at the 6-position and a methylsulfanyl group at the 2-position. Such structural features are common in medicinal chemistry scaffolds targeting enzymes or receptors requiring hydrophobic interactions .
Properties
IUPAC Name |
tert-butyl 4-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2S/c1-17(2,3)13-12-14(20-15(19-13)25-7)21-8-10-22(11-9-21)16(23)24-18(4,5)6/h12H,8-11H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDNGFQIGLBFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SC)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural analogs and their substituent differences:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 6-tert-butyl group (electron-donating) contrasts with the 6-chloro analog’s electron-withdrawing Cl, affecting electronic distribution and reactivity .
- Heterocyclic Modifications : Compounds with fused rings (e.g., cyclopenta[d]pyrimidine ) or appended heterocycles (e.g., vinylthiazole ) exhibit distinct conformational and binding profiles compared to the planar pyrimidine in the target compound.
Physicochemical Properties
Notes:
- The target compound’s high tert-butyl content reduces aqueous solubility but improves membrane permeability.
- Methoxyphenyl-substituted analogs (e.g., 6d ) show better solubility due to polar groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
